3-Methoxypropanoic acid

Description

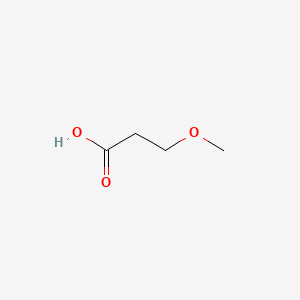

Structure

2D Structure

Properties

IUPAC Name |

3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIKHBWUBSFBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948317 | |

| Record name | 3-Methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2544-06-1, 38094-42-7 | |

| Record name | Propanoic acid, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002544061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038094427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxypropanoic Acid

Established Synthetic Routes for 3-Methoxypropanoic Acid

Traditional synthetic approaches to this compound leverage well-established organic reactions. These methods are often characterized by their straightforward execution and the use of readily available starting materials.

Direct Synthesis Approaches

While the direct synthesis of this compound from the reaction of propanoic acid with methanol (B129727) is not a commonly reported primary route, the esterification of propanoic acid with methanol to yield methyl propanoate is a well-documented and efficient process. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or heterogeneous catalysts like fibrous polymer-supported sulphonic acid. ceon.rsabo.firesearchgate.net Subsequent hydrolysis of the resulting methyl 3-methoxypropanoate would yield the desired this compound.

The esterification reaction kinetics have been studied, revealing the influence of various parameters such as temperature, catalyst concentration, and molar ratios of the reactants on the reaction rate and yield. ceon.rsabo.fi For instance, an increase in the molar ratio of alcohol to acid has been shown to enhance the equilibrium conversion of propanoic acid to its ester. ceon.rs

Alternative Synthetic Pathways

More prevalent in the literature are alternative synthetic routes that offer efficient access to this compound.

One of the most significant alternative pathways is the Michael addition of methanol to acrylic acid . This 1,4-conjugate addition reaction provides a direct and atom-economical route to the target molecule. The reaction involves the nucleophilic attack of methanol on the β-carbon of the α,β-unsaturated carbonyl system of acrylic acid. This method is advantageous due to the commercial availability of both starting materials. The Michael addition can also be applied to acrylates, followed by hydrolysis to obtain the carboxylic acid.

Another documented, though less common, synthetic route involves the base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil . This reaction has been reported to yield this compound.

Advanced Synthetic Strategies for Functionalized Derivatives

The demand for enantiomerically pure and structurally diverse analogs of this compound has driven the development of sophisticated synthetic methodologies. These strategies are crucial for the synthesis of chiral building blocks for pharmaceuticals and other biologically active molecules.

Stereoselective Synthesis of Optically Pure N-Substituted-3-Methoxypropionic Acid Derivatives

A significant advancement in this area is the development of methods for the stereoselective synthesis of optically pure N-substituted-3-methoxypropionic acid derivatives. One patented method describes a process that starts from either D- or L-serine. The synthesis involves the N-acylation of the starting serine, followed by methylation of the hydroxyl group to introduce the methoxy (B1213986) moiety. The resulting racemic N-substituted-3-methoxypropionic acid is then resolved into its respective enantiomers.

This resolution is achieved by forming diastereomeric salts with a chiral amine, such as α-methylbenzylamine. The differing solubilities of these diastereomeric salts allow for their separation by crystallization. Subsequent treatment of the separated salt liberates the optically pure N-substituted-3-methoxypropionic acid. This method provides a reliable route to enantiomerically enriched derivatives, which are valuable intermediates in asymmetric synthesis.

Asymmetric Synthesis Methodologies for Chiral Amino Acid Analogs (e.g., 2-amino-3-methoxypropanoic acid)

2-Amino-3-methoxypropanoic acid, a non-proteinogenic amino acid, is an important chiral building block. While specific, detailed protocols for its asymmetric synthesis are not extensively reported in readily available literature, the general strategies for asymmetric amino acid synthesis can be applied. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions.

One potential approach involves the asymmetric alkylation of a glycine (B1666218) enolate equivalent bearing a chiral auxiliary. The subsequent removal of the auxiliary would yield the desired α-amino acid with high enantiomeric excess. Another strategy could be the asymmetric hydrogenation of a dehydroamino acid precursor.

Chemoenzymatic Synthetic Approaches for Enantiomerically Pure Compounds

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions to afford enantiomerically pure compounds. While specific chemoenzymatic routes to this compound itself are not widely documented, the principles of this approach are highly applicable to the synthesis of its chiral derivatives, particularly 2-amino-3-methoxypropanoic acid. nih.govchimia.chnih.gov

A general and powerful chemoenzymatic strategy for producing enantiomerically pure amino acids involves the kinetic resolution of a racemic mixture of the corresponding amino acid or its derivative. chimia.ch This can be achieved using enzymes such as aminoacylases or lipases, which selectively act on one enantiomer, allowing for the separation of the unreacted enantiomer.

For instance, a racemic N-acyl-2-amino-3-methoxypropanoic acid could be subjected to enzymatic hydrolysis by an aminoacylase. The enzyme would selectively hydrolyze one enantiomer of the N-acyl derivative to the corresponding L- or D-amino acid, which can then be separated from the unreacted N-acyl-enantiomer.

Homogeneous Reaction Systems in Derivative Synthesis

The synthesis of derivatives from this compound frequently employs homogeneous reaction systems, where the catalyst is in the same phase as the reactants, typically a liquid phase. This approach offers excellent catalyst-substrate interaction, often leading to high reaction rates and yields under mild conditions. A primary example is the synthesis of 3-methoxypropanoate esters via Fischer esterification. masterorganicchemistry.com

In this process, this compound is reacted with an alcohol in the presence of a homogeneous acid catalyst. The catalyst, usually a strong mineral acid like concentrated sulfuric acid (H₂SO₄) or an organic acid such as p-toluenesulfonic acid (TsOH), is dissolved in the reaction mixture. masterorganicchemistry.comresearchgate.net The function of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com The entire reaction, from reactants to products and catalyst, exists in a single liquid phase, ensuring efficient catalysis.

Another area where homogeneous catalysis is pivotal is in the reduction of the carboxylic acid group. While many reductions use heterogeneous catalysts, specific homogeneous catalysts, particularly those based on transition metal complexes like ruthenium or rhodium, are effective for the hydrogenation of carboxylic acids to alcohols. rsc.org These reactions are carried out in solution, with the dissolved metal complex activating molecular hydrogen for the reduction process. rsc.org The use of homogeneous catalysts in these transformations allows for high selectivity and can often be performed under lower temperatures and pressures compared to heterogeneous systems.

Table 1: Examples of Homogeneous Catalysts in Derivative Synthesis

| Derivative Class | Reaction Type | Typical Homogeneous Catalyst | Reactant(s) with this compound |

| Esters | Fischer Esterification | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Alcohols (e.g., Methanol, Ethanol) |

| Alcohols | Hydrogenation/Reduction | Ruthenium-phosphine complexes | Molecular Hydrogen (H₂) |

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. rjpn.org This involves a focus on several key areas, including the use of safer chemicals, energy efficiency, and waste prevention. atiner.grjddhs.com

One of the core tenets of green chemistry is the use of less hazardous chemical syntheses. skpharmteco.com In the context of esterifying this compound, this could involve replacing strong, corrosive mineral acids like sulfuric acid with more benign catalysts. While many alternatives are solid (heterogeneous) catalysts, the development of less toxic, recyclable homogeneous catalysts is an active area of research.

Another principle is the use of safer solvents and auxiliaries. rjpn.org Many organic reactions are conducted in volatile organic compounds (VOCs) which can be harmful to the environment and human health. jddhs.com Green chemistry encourages the use of alternative, "greener" solvents such as water, supercritical fluids, or bio-based solvents like ethanol, where feasible. For reactions involving this compound, selecting a solvent with a lower environmental footprint is a key consideration.

Mechanistic Studies of Chemical Reactions Involving this compound

Oxidation Pathways of the Methoxy Group

The methoxy (-OCH₃) group of this compound can undergo oxidation, though it is generally stable under mild conditions. The specific pathway depends on the oxidizing agent and reaction conditions. One potential pathway involves the oxidative cleavage of the methyl group. Strong oxidizing agents can lead to the formation of an intermediate hemiacetal which can then break down.

A plausible mechanism under certain oxidative conditions, such as with specific enzymes or strong chemical oxidants, could involve hydrogen abstraction from the methoxy carbon, leading to a radical intermediate. This intermediate could then react further, potentially leading to cleavage of the C-O bond. For instance, the oxidation of microcystins, which contain a similar structural motif, results in cleavage to form 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB), demonstrating that the methoxy group can be involved in complex oxidation reactions. deepdyve.com Electrochemical oxidation provides another route where the methoxy group could be targeted, potentially leading to the introduction of other functional groups depending on the solvent system used. mdpi.com

Reduction Processes Affecting the Carboxylic Acid Group

The carboxylic acid group (-COOH) is the most readily reducible functional group in this compound. The reduction transforms the carboxylic acid into a primary alcohol, yielding 3-methoxy-1-propanol. This transformation is a cornerstone of organic synthesis and can be achieved through several mechanistic pathways.

Catalytic hydrogenation is a common method, which can be performed using both heterogeneous and homogeneous catalysts. rsc.org In a homogeneous system, a transition metal complex activates H₂, allowing for its addition across the carbonyl double bond. The mechanism typically involves the coordination of the carboxylic acid to the metal center, followed by a series of steps including hydride transfer.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the carboxylic acid. This is followed by a second hydride transfer and subsequent workup with an acid source to protonate the resulting alkoxide, yielding 3-methoxy-1-propanol.

Nucleophilic Substitution Reactions of the Methoxy Moiety

The methoxy group in this compound is generally a poor leaving group for nucleophilic substitution reactions because its conjugate acid, methanol, has a relatively high pKa, making methoxide (B1231860) (CH₃O⁻) a strong base. Therefore, direct substitution by a nucleophile is unfavorable.

For a nucleophilic substitution to occur at the carbon bearing the methoxy group, the oxygen atom must first be protonated by a very strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). This protonation converts the methoxy group into a good leaving group (methanol). Following protonation, the halide ion (I⁻ or Br⁻), which is a good nucleophile, can attack the carbon in an Sₙ2 reaction, displacing a neutral methanol molecule. This process would convert this compound into 3-halopropanoic acid. The presence of the carboxylic acid group can complicate this reaction, potentially requiring protection of the -COOH group prior to the substitution reaction.

Esterification Reactions for Ester Derivatives

The most common reaction to form ester derivatives of this compound is the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uk This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol. masterorganicchemistry.com The reaction is reversible, and its mechanism involves several distinct steps. masterorganicchemistry.com

Protonation of the Carbonyl Oxygen : The acid catalyst (e.g., H₂SO₄) protonates the oxygen of the carbonyl group, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.com

Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion). masterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (-OH₂⁺). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Because the reaction is reversible, the equilibrium can be shifted toward the product ester by using an excess of the alcohol reactant or by removing water from the reaction mixture as it is formed. researchgate.netmasterorganicchemistry.com

Table 2: Ester Derivatives from this compound via Esterification

| Alcohol Reactant | IUPAC Name of Ester Product | Chemical Formula of Ester Product |

| Methanol | Methyl 3-methoxypropanoate | C₅H₁₀O₃ |

| Ethanol | Ethyl 3-methoxypropanoate | C₆H₁₂O₃ |

| 1-Propanol | Propyl 3-methoxypropanoate | C₇H₁₄O₃ |

| 2-Propanol | Isopropyl 3-methoxypropanoate | C₇H₁₄O₃ |

Research on Derivatives and Structural Analogs of 3 Methoxypropanoic Acid

Synthesis and Chemical Characterization of Esters and Other Carboxylic Derivatives

The synthesis of esters from 3-methoxypropanoic acid is a fundamental chemical transformation that yields compounds with diverse applications. lookchem.com A prevalent method for this conversion is the Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and an alcohol. libretexts.orgorganic-chemistry.org This equilibrium-driven process often requires an excess of the alcohol or the removal of water to drive the reaction towards the ester product. organic-chemistry.orgtamu.edu

A widely studied derivative is methyl 3-methoxypropionate. nih.govnist.gov Its synthesis typically involves reacting this compound with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. tamu.edu The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the final ester is formed after deprotonation. libretexts.org

The chemical and physical properties of these esters are well-documented. For instance, methyl 3-methoxypropionate is a liquid at room temperature with a boiling point of 142-143 °C. sigmaaldrich.com Its structural and physical characteristics are detailed in the table below.

Table 1: Physicochemical Properties of Methyl 3-methoxypropionate

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol nih.gov |

| Boiling Point | 142-143 °C sigmaaldrich.com |

| Density | 1.009 g/mL at 25 °C sigmaaldrich.com |

Characterization of these esters is typically performed using spectroscopic methods. Infrared (IR) spectroscopy would show a characteristic strong absorption band for the C=O (ester) group, typically around 1740 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. For methyl 3-methoxypropionate, ¹H NMR would reveal distinct signals for the two methoxy (B1213986) groups and the two methylene (B1212753) groups. ¹³C NMR would show characteristic peaks for the carbonyl carbon, the two ether carbons, and the two methylene carbons.

Beyond simple esters, other carboxylic derivatives can be synthesized. For example, the acid can be converted to an acyl chloride using reagents like thionyl chloride, which can then react with various nucleophiles to form amides or other esters under milder conditions than Fischer esterification.

Investigation of Amino Acid Derivatives (e.g., 2-amino-3-methoxypropanoic acid)

2-Amino-3-methoxypropanoic acid, also known as O-methyl-serine, is a significant structural analog of this compound and a derivative of the natural amino acid serine. medchemexpress.commatrix-fine-chemicals.com Its unique structure has made it a valuable tool in the field of peptide and bioactive molecule synthesis.

In modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the incorporation of non-canonical amino acids like 2-amino-3-methoxypropanoic acid allows for the creation of peptides with novel properties. The methoxy group on the side chain can influence the peptide's conformation and stability. For instance, the O-methyl group can prevent the formation of undesirable side reactions that can occur with the free hydroxyl group of serine, such as O-acylation, during the coupling steps.

Furthermore, the presence of the methoxy group can prevent aggregation during peptide synthesis, a common issue with sequences rich in certain amino acids. peptide.com By modifying the hydrogen-bonding capabilities of the side chain, O-methylated serine residues can improve the solubility and handling of difficult peptide sequences. The synthesis of peptides containing this modified amino acid generally follows standard Fmoc or Boc protection strategies, where the amino group is protected to allow for controlled, sequential addition to the growing peptide chain. nih.gov

Non-canonical amino acids are crucial building blocks for the synthesis of peptidomimetics and other complex bioactive molecules. mdpi.com 2-Amino-3-methoxypropanoic acid is utilized to create molecules with enhanced biological activity, improved metabolic stability, and specific conformational constraints. The methoxy group can serve as a lipophilic element, potentially improving the cell permeability of a peptide-based drug.

Researchers have synthesized various complex molecules where this amino acid derivative is a key component. For example, it has been incorporated into analogs of natural peptides to study structure-activity relationships. The modification of the serine side chain can lead to altered binding affinities for biological targets or increased resistance to enzymatic degradation, which are desirable properties for therapeutic agents. The synthesis of these complex molecules often involves multi-step organic synthesis pathways where the protected form of 2-amino-3-methoxypropanoic acid is a critical intermediate.

Like all alpha-amino acids (except glycine), 2-amino-3-methoxypropanoic acid is chiral, existing as (S) and (R) enantiomers. sigmaaldrich.com The stereochemistry at the alpha-carbon is critical for the biological activity of peptides and other bioactive molecules. In nature, the L-amino acids (which are typically the S-enantiomers) are the primary building blocks of proteins.

The synthesis of enantiomerically pure 2-amino-3-methoxypropanoic acid is therefore of high importance. elsevierpure.com Stereoselective synthesis methods are employed to produce a single enantiomer. nih.gov Alternatively, chiral resolution techniques can be used to separate a racemic mixture. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. wikipedia.org High-performance liquid chromatography (HPLC) with a chiral stationary phase is another common method for separating enantiomers. mdpi.com

The specific chirality of the incorporated amino acid has a profound impact on the three-dimensional structure of a peptide and its interaction with other chiral molecules, such as receptors and enzymes in the body. The use of the D-enantiomer (the R-form) instead of the natural L-enantiomer can make peptides resistant to proteases, thereby increasing their in vivo half-life. The precise control of stereochemistry is thus a key factor in the design of potent and specific bioactive molecules.

Advanced Materials Science Applications of this compound Derivatives

The derivatives of this compound are also finding applications in the field of materials science, particularly in the development of new polymers.

The synthesis of vinyl esters from carboxylic acids is a well-established process. e3s-conferences.org One common method is the reaction of the carboxylic acid with acetylene. Another approach involves a transvinylation reaction with a simple vinyl ester like vinyl acetate, often catalyzed by a transition metal complex.

For the synthesis of 3-methoxypropionic acid vinyl ester, this compound would be reacted with a vinylating agent. The resulting monomer, a vinyl ester, possesses a terminal double bond that is susceptible to polymerization.

The polymerization of vinyl esters can be initiated by free-radical initiators. The process involves three main stages: initiation, propagation, and termination. In the initiation step, a radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form free radicals, which then add to the double bond of the vinyl ester monomer. In the propagation step, the newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. Termination occurs when two growing chains combine or disproportionate.

The resulting polymer, poly(3-methoxypropionic acid vinyl ester), would have a structure with a polyvinyl backbone and pendant 3-methoxypropionate groups. The properties of this polymer, such as its glass transition temperature, solubility, and mechanical properties, would be determined by the nature of the side chains and the molecular weight of the polymer. The presence of the methoxy and ester functionalities in the side chains could impart unique properties, making it a candidate for specialty applications such as coatings, adhesives, or biodegradable materials.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-3-methoxypropanoic acid |

| Poly(3-methoxypropionic acid vinyl ester) |

| Methyl 3-methoxypropionate |

| Methanol |

| Sulfuric acid |

| Acyl chloride |

| Thionyl chloride |

| Serine |

| Vinyl acetate |

| AIBN (Azobisisobutyronitrile) |

Investigation of Polymer Structure-Function Relationships

The relationship between the structure of a polymer and its resulting function is a foundational concept in materials science. For polymers derived from or analogous to this compound, such as polymethacrylates, the chemical structure of the repeating unit dictates the macroscopic properties of the material. The core of a polymethacrylate (B1205211) repeat unit can be chemically diversified by altering the pendent "R" group attached to the ester. nih.gov This variability allows for the fine-tuning of polymer properties to suit a wide range of applications, from engineering plastics to biomaterials. nih.gov

The characteristics of the pendent group—whether it is alkyl, aryl, charged, or contains other functionalities—directly influence the polymer's mechanical and thermal behavior. nih.govmadisongroup.com For instance, some methacrylates are known for their high mechanical strength and clarity, making them suitable as glass substitutes, while others, like poly(2-hydroxyethyl methacrylate) (PHEMA), are hydrophilic gels used in soft contact lenses. nih.gov The performance of a plastic material is ultimately driven by the chemistry and structure of its constituent polymer. madisongroup.com

Key structural factors that determine the properties of polymers include the molecular weight, the entanglement of polymer chains, and the intermolecular forces between them, such as hydrogen bonding. madisongroup.com These factors collectively influence short-term mechanical attributes and long-term performance. madisongroup.com Research into fatty acid-based thermoplastics has also shown a clear correlation between the chemical structure of the monomers and the thermo-mechanical properties of the resulting polymers, demonstrating that bio-sourced polymers can be engineered to mimic the properties of synthetic ones. researchgate.net

| Pendent "R" Group Functionality | Resulting Polymer Property | Potential Application Area |

|---|---|---|

| Alkyl / Aryl Groups | Increased mechanical strength, weather resistance | Protective coatings, glass substitutes nih.gov |

| Hydrophilic Groups (e.g., -OH) | Hydrophilic, forms hydrogels | Soft contact lenses, biomaterials nih.gov |

| Charged Groups | Modified surface energy and biocompatibility | Biomedical devices, functional coatings nih.gov |

| Block Copolymers | Solvent-responsive behavior, controlled surface properties | Smart materials, combinatorial polymer libraries nih.gov |

Surface Science and Interfacial Phenomena in Polymer Systems

The study of interfacial phenomena is a developing area of science with significant practical applications in industries like food production, pharmaceuticals, and detergents. mdpi.com The behavior at phase boundaries can dictate the properties of the entire system. mdpi.com For instance, in multilayer coextrusion, a process used to create high-performance polymer films, a large number of interfaces are created. mdpi.com The interdiffusion process in the region between polymers is crucial for mixing and homogenizing composition gradients during processing. mdpi.com

Furthermore, interfacial slippage can occur in incompatible polymer systems, which can be an undesirable effect. mdpi.com Understanding and controlling these phenomena is essential for engineering materials with specific properties, as they significantly impact interlayer adhesive strength, glass transition temperatures, and mechanical and transport properties. mdpi.com The incorporation of block copolymers can sometimes be used to suppress undesirable effects like interfacial slip, highlighting the importance of interfacial interactions and adhesion in multilayered polymers. mdpi.com

Applications of Derivatives in Flavor and Fragrance Chemistry Research

Derivatives of carboxylic acids, particularly esters, play a pivotal role in the flavor and fragrance industry. scentjourner.comscienceprojects.org Esters are compounds formed from the reaction of an acid and an alcohol, and many possess pleasant, often fruity or sweet, aromas. scentjourner.com While a specific fruit's aroma is typically a complex mixture of volatile compounds, a single ester often serves as the dominant character note. scienceprojects.org

The versatility of esters allows for the creation of a vast palette of scents, from fruity and floral to sweet and green. scentjourner.com For example, the synthesis of different esters by varying the acid and alcohol components allows chemists to produce a wide array of artificial flavors and fragrances. scienceprojects.org This is particularly important for non-citrus fruit scents like pear, apple, and banana, as their essential oils cannot be extracted through traditional methods. scentjourner.com

Research in this field involves identifying the key esters responsible for natural aromas and developing synthetic routes to produce them for commercial use in perfumes, cosmetics, and food products. scienceprojects.orgnih.gov Propanoic acid esters, for instance, have been investigated for their use in perfumery, where they can contribute to powerful and pleasant accords, adding freshness, fruitiness, and smoothness to a fragrance. google.com

| Ester Compound | Characteristic Aroma | Common Application in Fragrance |

|---|---|---|

| Ethyl Butyrate | Sweet, fruity (pineapple-like) | Adds tropical notes to fruity and gourmand fragrances. scentjourner.com |

| Isoamyl Acetate | Sweet, fruity (banana-like) | Imparts a ripe banana scent in tropical blends. scentjourner.com |

| Benzyl Acetate | Sweet, floral (jasmine-like) | Provides a rich jasmine note to enhance floral complexity. scentjourner.com |

| Phenylethyl Acetate | Sweet, rosy, honey-like | Used in rose and other sweet floral fragrances. scentjourner.com |

Biochemical and Metabolic Research Perspectives of 3 Methoxypropanoic Acid

Integration of 3-Methoxypropanoic Acid within General Metabolic Pathways

Involvement in Cellular Carboxylic Acid Cycles

Specific studies detailing the involvement of this compound in cellular carboxylic acid cycles, such as the tricarboxylic acid (TCA) cycle, have not been identified. The TCA cycle is a central metabolic pathway for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide and water to generate chemical energy. nih.govbritannica.comyoutube.com For a compound to be involved, it would typically need to be a direct intermediate or be enzymatically converted into one. There is currently no evidence to suggest that this compound plays such a role.

Role as a Precursor in Biosynthesis of Primary and Secondary Metabolites

Information regarding the role of this compound as a precursor in the biosynthesis of primary and secondary metabolites is scarce. While it is known to be a reagent in chemical synthesis, its function as a building block in natural metabolic pathways within organisms has not been documented in available research. targetmol.com

Enzymatic Interactions and Modulation by this compound and its Analogs

Comprehensive studies on the specific enzymatic interactions and modulatory effects of this compound and its analogs are limited. This area of research would focus on identifying enzymes that recognize this compound and how it affects their activity.

Substrate Specificity in Biochemical Reactions

There is a lack of specific data identifying enzymes for which this compound acts as a substrate. Research on substrate specificity would be necessary to understand which biochemical reactions this compound can participate in within a biological system.

Influence on Metabolic Fluxes

The influence of this compound on metabolic fluxes has not been a subject of detailed investigation in the available scientific literature. Metabolic flux analysis is a methodology used to quantify the rate of turnover of metabolites in a biological system, and such studies involving this compound have not been reported. medchemexpress.com

Comparative Biochemical Studies with Related Organic Acids

While comparative studies of various organic acids exist, specific biochemical studies comparing this compound with other related organic acids to elucidate its unique metabolic properties are not available. Such research would be valuable in highlighting the biochemical significance of its methoxy (B1213986) group compared to a hydroxyl group or a simple alkyl chain found in other short-chain carboxylic acids.

Structure-Activity Relationship Analysis (e.g., comparison with 3-(methylthio)propionic acid)

A comparative analysis of this compound and its sulfur-containing analog, 3-(methylthio)propionic acid, reveals significant differences in their biological activities, underscoring the critical role of the heteroatom at the 3-position. Research into the nematicidal properties of these compounds has provided valuable insights into their structure-activity relationships.

Detailed research findings have demonstrated that 3-(methylthio)propionic acid exhibits substantially higher potency as a nematicidal agent compared to this compound. semanticscholar.org In a study assessing their effects on the root-knot nematode Meloidogyne incognita, 3-(methylthio)propionic acid was identified as the most active compound among several structural analogs. semanticscholar.org The median lethal concentration (LC50) values, which represent the concentration required to kill 50% of the test population, highlight this difference in potency.

The data clearly indicates that the presence of a methylthio group (-SCH3) in 3-(methylthio)propionic acid leads to a more pronounced biological effect compared to the methoxy group (-OCH3) in this compound. semanticscholar.org It is speculated that the methylthio group is a key contributor to the observed nematicidal activity, making its toxicity against nematodes more significant. semanticscholar.org This suggests that the sulfur atom in the side chain plays a crucial role in the molecule's interaction with its biological target in nematodes.

The following table summarizes the comparative nematicidal activity of the two compounds against M. incognita.

| Compound | Functional Group at C3 | LC50 Value (µg/mL) at 24h |

| This compound | Methoxy (-OCH3) | 36.49 |

| 3-(Methylthio)propionic acid | Methylthio (-SCH3) | 6.27 |

Data sourced from a study on the nematicidal activity against M. incognita. semanticscholar.org

This structure-activity relationship, where the substitution of an oxygen atom with a sulfur atom leads to a significant enhancement of a specific biological activity, is a key consideration in the design and development of new bioactive molecules.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional ¹H NMR spectroscopy for 3-methoxypropanoic acid reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the local electronic environment of each proton. The spectrum typically shows three main signals: a triplet corresponding to the methylene (B1212753) group (CH₂) adjacent to the carbonyl group, another triplet for the methylene group next to the methoxy (B1213986) group, and a singlet for the methyl (CH₃) protons of the methoxy group. The carboxylic acid proton often appears as a broad singlet at a higher chemical shift.

Table 1: Typical ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -COOH | ~11.0-12.0 | Broad Singlet | N/A |

| -CH₂- (adjacent to -O-) | ~3.7 | Triplet | ~6.0 |

| -OCH₃ | ~3.3 | Singlet | N/A |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

While ¹H NMR provides foundational data, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) offer deeper insights into the molecular connectivity, especially for more complex structures. researchgate.netsdsu.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two methylene (-CH₂-) groups, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. sdsu.edu This technique would definitively link the proton signal at ~2.6 ppm to its adjacent carbon and the proton signal at ~3.7 ppm to its respective carbon.

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. chemspider.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile and thermally stable compounds. nih.gov For carboxylic acids like this compound, derivatization (e.g., trimethylsilylation) is often employed to increase volatility and improve chromatographic peak shape. researchgate.net The mass spectrum obtained from GC-MS analysis shows the molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, key fragments often result from the cleavage of bonds adjacent to the carbonyl and ether functional groups.

Table 2: Prominent Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 104 | [C₄H₈O₃]⁺ | Molecular Ion (M⁺) |

| 58 | [C₃H₆O]⁺ | Cleavage and rearrangement |

| 45 | [C₂H₅O]⁺ or [COOH]⁺ | Base peak, loss of C₃H₃O₂ or C₂H₅O respectively. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for analyzing less volatile or thermally sensitive compounds and is often used for carboxylic acids without derivatization. unimi.it A reverse-phase HPLC method can be used for separation, often with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like formic acid to ensure proper ionization. sielc.comresearchgate.net Electrospray ionization (ESI) is a common ionization technique for this type of analysis, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Tandem Mass Spectrometry (MS/MS) provides more detailed structural information by isolating a specific ion (the precursor ion) and then fragmenting it to produce a spectrum of product ions. nih.gov This technique is highly specific and can be used to confirm the identity of a compound even in complex mixtures. For this compound, the deprotonated molecule [M-H]⁻ (m/z 103) could be selected as the precursor ion. Collision-induced dissociation would lead to characteristic product ions, such as the loss of carbon dioxide (CO₂), resulting in a fragment at m/z 59. This specific fragmentation pathway is a strong indicator of a carboxylic acid functional group. libretexts.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of radiation at different frequencies, an IR spectrum is generated, which serves as a molecular fingerprint. For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the carboxylic acid and the ether group.

The IR spectrum of a carboxylic acid like this compound is characterized by two very prominent absorption bands. docbrown.info The first is a very broad O-H stretching vibration that typically appears in the region of 3300 to 2500 cm⁻¹. docbrown.info This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. docbrown.infoucalgary.ca The second characteristic peak is the strong and sharp C=O (carbonyl) stretching vibration, which for a carboxylic acid is typically found between 1725 and 1700 cm⁻¹. docbrown.info Additionally, the presence of the ether linkage (C-O-C) would be indicated by a C-O stretching band, usually in the fingerprint region of the spectrum, around 1250-1050 cm⁻¹. ucalgary.ca

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very Broad |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong, Sharp |

| Ether | C-O stretch | 1250 - 1050 | Moderate |

| Alkane | C-H stretch | 2975 - 2845 | Medium to Strong |

Attenuated Total Reflectance (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in conjunction with IR spectroscopy that simplifies the analysis of liquid and solid samples. wikipedia.organton-paar.com The technique involves placing the sample in direct contact with an ATR crystal, which has a high refractive index. bruker.com An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. anton-paar.combruker.com

This reflection creates an evanescent wave, an electromagnetic field that extends a short distance (typically 0.5 to 2 micrometers) into the sample. wikipedia.orgyoutube.com If the sample absorbs infrared radiation at specific frequencies, the evanescent wave will be attenuated, or weakened. anton-paar.com The attenuated beam is then directed to the detector, producing an IR spectrum. youtube.com

ATR-IR is particularly advantageous for analyzing this compound, which is a liquid at room temperature. sigmaaldrich.comsigmaaldrich.com It allows for direct analysis with minimal to no sample preparation, offering rapid and reproducible results. wikipedia.org This avoids the need for preparing thin films or KBr pellets, which are common in traditional transmission IR spectroscopy. The limited path length of the evanescent wave also makes ATR-IR suitable for analyzing highly absorbing samples. wikipedia.org PubChem's spectral database for this compound confirms the availability of ATR-IR data for this compound. nih.gov

High-Performance Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, high-performance methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are critical for assessing purity and analyzing for volatile components.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical and chemical analysis for determining the purity of a substance. nih.gov The method separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

For the analysis of a polar compound like this compound, a reverse-phase (RP) HPLC method is typically employed. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar mixture, such as acetonitrile and water. An acid modifier, like formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the carboxyl group exhibits some absorbance at low UV wavelengths (around 210 nm). cnrs.fr By comparing the area of the main peak to the areas of any impurity peaks in the chromatogram, the purity of the this compound sample can be accurately quantified.

Table 2: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. mdpi.com It is particularly useful for assessing the presence of volatile impurities. In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column containing a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. mdpi.com

While this compound is a liquid with a defined boiling point (116 °C at 9 mmHg), direct analysis of carboxylic acids by GC can sometimes be challenging due to their polarity, which can lead to poor peak shapes (tailing) and potential adsorption onto the column. sigmaaldrich.comresearchgate.net To overcome this, derivatization is often employed, where the carboxylic acid is converted into a more volatile and less polar derivative, such as a methyl or silyl (B83357) ester.

The separated components are detected as they exit the column, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). scielo.br GC-MS is particularly powerful as it provides not only quantitative data but also structural information, aiding in the identification of unknown volatile impurities. mdpi.com The analysis of volatile fatty acids in various samples is a common application of GC, demonstrating its suitability for compounds like this compound. researchgate.netscielo.br

Table 3: Typical GC Parameters for Volatile Analysis of this compound (or its derivative)

| Parameter | Condition |

| Column | DB-624 or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm x 1.4 µm) |

| Carrier Gas | Helium at 1.5 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Future Research Directions and Emerging Areas for 3 Methoxypropanoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic routes to 3-Methoxypropanoic acid are effective for laboratory and industrial use, but there is a growing imperative to develop more sustainable and efficient methods. protheragen.ailookchem.com Future research will likely focus on "green chemistry" approaches to minimize environmental impact and reduce reliance on petroleum-based starting materials.

Key research thrusts include:

Biocatalytic Synthesis: The use of enzymes or whole-cell microorganisms to produce 3-MPA from renewable feedstocks presents a highly attractive, sustainable alternative. Research in related platform chemicals like 3-hydroxypropionic acid (3-HP) has demonstrated the feasibility of engineering metabolic pathways in bacteria and yeast for bio-production. dtu.dknih.gov Similar metabolic engineering strategies could be developed for 3-MPA, potentially starting from glucose or glycerol.

Catalytic Conversion of Biomass: Investigating novel catalytic systems that can selectively convert biomass-derived platform molecules into 3-MPA is a promising avenue. This could involve developing catalysts for the specific oxidation and methylation of bio-based C3 building blocks.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. Developing a continuous flow synthesis for 3-MPA could lead to a more economical and environmentally friendly production process.

The table below summarizes potential future synthetic strategies compared to conventional methods.

| Strategy | Precursors | Key Advantages | Research Focus |

| Biocatalysis/Fermentation | Sugars (e.g., Glucose), Glycerol | Renewable, Lower environmental impact, High specificity | Metabolic pathway engineering, Enzyme discovery, Fermentation optimization |

| Heterogeneous Catalysis | Biomass-derived intermediates | Use of renewable feedstocks, Catalyst reusability | Novel catalyst design, Reaction mechanism studies, Process optimization |

| Flow Chemistry | Conventional or bio-based precursors | Enhanced safety, Higher throughput, Better process control | Reactor design, Reaction optimization, Integration with purification |

Development of Bio-inspired Materials and Functional Polymers Incorporating this compound Motifs

The bifunctional nature of this compound, containing both a carboxylic acid and an ether group, makes it an intriguing building block for advanced materials and functional polymers. targetmol.com Its structural motif has been noted in substances used for the polymerization of fluoropolymers, indicating its utility in polymer science. europa.eu

Future research directions in this area include:

Functional Monomers: Utilizing 3-MPA as a monomer or a modifying agent to create polymers with tailored properties. The methoxy (B1213986) group can enhance solubility and the carboxylic acid group provides a reactive handle for cross-linking or grafting other molecules. chemicalbook.com As a PEG linker (m-PEG1-acid), its hydrophilic properties can be used to increase solubility in aqueous media. chemicalbook.com

Biodegradable Polymers: Incorporating 3-MPA into polyester (B1180765) or polyamide backbones could lead to new classes of biodegradable materials. The ether linkage could influence the degradation kinetics and physical properties of the resulting polymer.

Hydrogels and Biomaterials: The hydrophilicity imparted by the methoxy group makes 3-MPA a candidate for developing hydrogels for biomedical applications, such as drug delivery or tissue engineering. The carboxylic acid can be used to form stable amide bonds, allowing for the conjugation of biomolecules. chemicalbook.com

Deeper Elucidation of Undiscovered Metabolic and Biochemical Roles in Biological Systems

While this compound is known to be a product of the breakdown of certain carcinogens like 1-nitroso-5,6-dihydrouracil, its broader role in biology is largely unexplored. chemicalbook.comsigmaaldrich.com The extensive research into structurally similar microbial metabolites, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which exhibits significant effects on host metabolism, suggests that 3-MPA may also possess undiscovered biological activities. dntb.gov.uanih.govresearchgate.netnih.gov

Emerging research areas are:

Metabolite Identification: Investigating whether 3-MPA is a naturally occurring metabolite in microbial, plant, or animal systems. Its presence could indicate novel metabolic pathways or serve as a biomarker for specific physiological or pathological states.

Gut Microbiome Studies: Exploring the possibility that gut microbiota may produce or metabolize 3-MPA from dietary precursors. Given the profound impact of microbial metabolites like HMPA on host health, understanding the role of 3-MPA in the gut-host axis is a critical area for future study. mdpi.com

Cellular Signaling: Examining the potential for 3-MPA to act as a signaling molecule, interacting with cell surface receptors or intracellular targets to modulate cellular processes. The activity of HMPA is mediated through specific receptors like GPR41, providing a template for investigating similar interactions for 3-MPA. nih.govresearchgate.netnih.gov

Advanced Analytical Method Development for Trace Analysis and Metabolite Profiling

To investigate the potential biological roles of this compound, the development of highly sensitive and specific analytical methods is essential. While standard techniques can detect the compound, new methods are needed for quantification at trace levels in complex biological matrices. sigmaaldrich.comnih.gov

Future development will likely focus on:

Mass Spectrometry-Based Methods: Developing targeted quantitative assays using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). eurofins.comtezu.ernet.in These methods would enable the precise measurement of 3-MPA in samples such as plasma, urine, and tissue extracts.

Metabolomics Platforms: Incorporating 3-MPA into untargeted and targeted metabolomics platforms. nih.govnih.govmdpi.com This would allow researchers to screen for its presence across large cohorts and correlate its levels with disease states, dietary interventions, or drug treatments.

Sample Preparation: Optimizing extraction and derivatization techniques to improve the recovery and detection of 3-MPA from various biological and environmental samples. env.go.jp

The table below outlines key analytical techniques and their future applications for 3-MPA research.

| Technique | Application | Advantage |

| LC-MS/MS | Targeted quantification in biological fluids | High sensitivity and specificity |

| GC-MS | Trace analysis of volatile derivatives | Excellent chromatographic resolution |

| Untargeted Metabolomics | Discovery of 3-MPA in biological systems | Comprehensive screening, biomarker discovery |

| NMR Spectroscopy | Structural confirmation and quantification | Non-destructive, absolute quantification |

Computational Chemistry and Modeling for Structure-Property and Reaction Mechanism Prediction

Computational chemistry and molecular modeling are powerful tools for accelerating research and development. While basic physicochemical properties of this compound have been computed, more advanced modeling can provide deeper insights and guide experimental work. nih.govchemeo.com

Future research in this domain should include:

Reaction Mechanism Studies: Using quantum chemical methods, such as Density Functional Theory (DFT), to model potential new synthetic pathways. This can help identify the most promising routes and optimize reaction conditions before extensive laboratory work is undertaken.

Polymer Property Prediction: Employing molecular dynamics (MD) simulations to predict the physical and chemical properties of novel polymers incorporating 3-MPA. This can guide the design of new materials with desired characteristics, such as thermal stability, mechanical strength, or drug-loading capacity.

Biological Interactions: Using molecular docking and simulation to predict whether 3-MPA can bind to proteins, such as enzymes or receptors. This can help to identify potential biological targets and formulate hypotheses about its biochemical function that can be tested experimentally.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxypropanoic acid, and how do yields compare under varying conditions?

- Methodology :

- Route 1 : Hydrolysis of this compound methyl ester under acidic or basic conditions (e.g., H₂SO₄ or NaOH) at 60–80°C for 4–6 hours. Yields range from 70–85% depending on catalyst concentration .

- Route 2 : Acidic hydrolysis of 3-Methoxypropionitrile using concentrated HCl, yielding ~50% product. Optimize temperature (90–100°C) and reaction time (8–12 hours) to minimize side products .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Stability Protocols :

- Store in airtight containers at 2–8°C, protected from moisture and light. Decomposition occurs >40°C, forming methoxypropanal and CO₂ .

- Avoid incompatible materials: Strong acids/bases (risk of esterification/saponification) and oxidizing agents (risk of decarboxylation) .

Advanced Research Questions

Q. What role does this compound play in bioconjugation and drug delivery systems?

- Applications :

- Used as a PEGylation precursor (e.g., mPEG1-acid) for "click chemistry" in nanoparticle functionalization. The methoxy group enhances solubility, while the carboxylic acid enables covalent bonding to amines/hydroxyls .

- Example: Conjugation with DBCO (dibenzocyclooctyne) for copper-free bioorthogonal reactions in antibody-drug conjugate (ADC) synthesis .

- Optimization : Adjust pH (6.5–7.5) during coupling reactions to balance reactivity and stability of intermediate active esters .

Q. How can conflicting data on the reactivity of this compound in enzymatic assays be resolved?

- Analytical Strategies :

- Contradiction : Some studies report weak inhibition of dehydrogenases, while others show no effect.

- Resolution : Use isothermal titration calorimetry (ITC) to quantify binding affinities and differentiate nonspecific interactions. Pair with molecular docking simulations to assess steric hindrance from the methoxy group .

- Controls : Include structurally similar analogs (e.g., 3-Hydroxypropanoic acid) to isolate methoxy-specific effects .

Q. What advanced analytical techniques are critical for quantifying trace impurities in this compound?

- Methods :

- LC-HRMS : Resolve low-abundance side products (e.g., methyl ester intermediates) using a Q-TOF mass spectrometer with <1 ppm mass accuracy .

- ²H NMR Isotope Tracing : Track deuterated derivatives to study reaction mechanisms (e.g., hydrolysis pathways) .

Data Gaps and Safety Considerations

Q. Why is there limited toxicological data for this compound, and how can researchers mitigate risks?

- Current Gaps : No acute toxicity data (oral, dermal) available in public databases. Stability studies suggest low volatility, but inhalation risks during high-temperature reactions are uncharacterized .

- Mitigation :

- Use fume hoods for synthesis/handling.

- Adopt in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) to estimate LD₅₀ and prioritize in vitro assays (e.g., Ames test for mutagenicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.